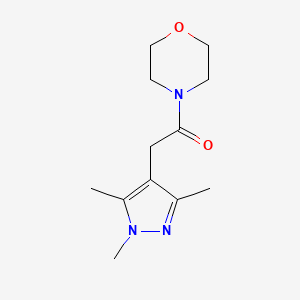
cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied extensively for its unique properties and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
Cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, and exhibit antimicrobial properties against various bacteria and fungi. However, further studies are needed to fully understand its effects on human physiology.
Advantages and Limitations for Lab Experiments
Cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. In addition, it exhibits unique properties and potential therapeutic benefits, making it an attractive target for further research. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone. One potential area of research is its use as a treatment for various types of cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of research is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine its potential use as an antimicrobial agent against various bacteria and fungi. Overall, cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has significant potential for further research and development in various fields.
Synthesis Methods
Cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized through a multi-step process. The first step involves the reaction of cyclobutanone with 2-bromo-4-methoxyaniline to form 2-bromo-4-methoxyphenylcyclobutanone. This intermediate compound is then subjected to a cyclization reaction with sodium methoxide to form the final product, cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone.
Scientific Research Applications
Cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been studied for its potential use as a treatment for Alzheimer's disease and Parkinson's disease due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. Cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has also been shown to exhibit antimicrobial properties against various bacteria and fungi.
properties
IUPAC Name |
cyclobutyl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-13-7-8-14-12(10-13)6-3-9-16(14)15(17)11-4-2-5-11/h7-8,10-11H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKIJMCZSZIROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-6-[(4-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505460.png)






![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7505521.png)


![N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide](/img/structure/B7505542.png)

![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7505564.png)